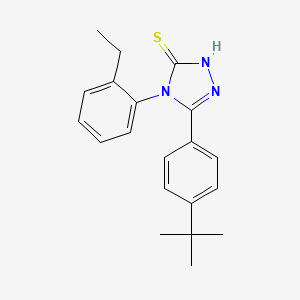![molecular formula C17H19N5 B5701213 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)
1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as MPAC, is a pyrazole derivative that has been extensively studied due to its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for further investigation.
Mecanismo De Acción
The mechanism of action of 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile is not fully understood, but it is believed to act through a variety of pathways. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Additionally, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to inhibit the replication of various viruses, including HIV-1 and HCV.
Biochemical and Physiological Effects
1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has also been found to exhibit antioxidant and anti-fibrotic effects. These properties make 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile an attractive target for further investigation in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in lab experiments is its relatively low toxicity. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit low toxicity in various cell lines and animal models, making it a safe compound to use in research. However, one limitation of using 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile. One area of interest is its potential as a therapeutic agent for the treatment of various cancers. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit anti-cancer properties in various cancer cell lines, and further investigation is needed to determine its potential as a cancer treatment. Additionally, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit anti-viral properties, and further research is needed to determine its potential as a therapeutic agent for the treatment of viral infections. Finally, the mechanism of action of 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile is not fully understood, and further research is needed to elucidate its molecular targets and pathways of action.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be achieved through a variety of methods, including the condensation of 4-methylbenzaldehyde and piperidine with hydrazine hydrate, followed by reaction with ethyl cyanoacetate. Alternatively, 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized through the reaction of 4-methylphenylhydrazine and 1-piperidinylmethylene malononitrile.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of various diseases. 1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5-[(E)-piperidin-1-ylmethylideneamino]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-14-5-7-16(8-6-14)22-17(15(11-18)12-20-22)19-13-21-9-3-2-4-10-21/h5-8,12-13H,2-4,9-10H2,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVHGFRXEKQZEP-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)/N=C/N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)
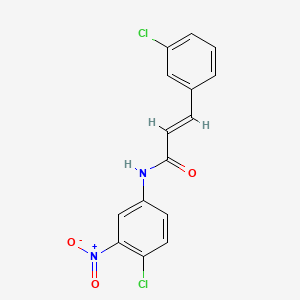
![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)

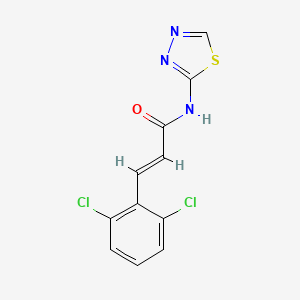
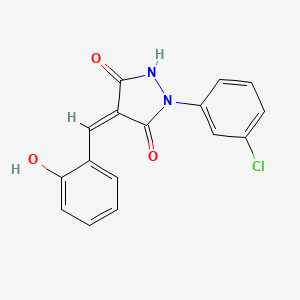
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methylpropanamide](/img/structure/B5701180.png)
![2-({[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl)-6-methylphenol](/img/structure/B5701182.png)
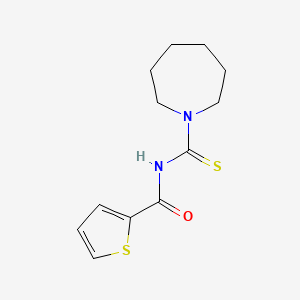
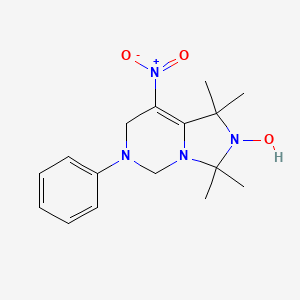
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5701197.png)

![1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5701215.png)
